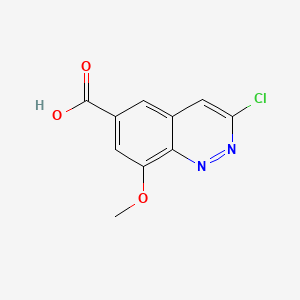
3-Chloro-8-methoxycinnoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-8-methoxycinnoline-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the cinnoline family This compound is characterized by the presence of a chlorine atom at the 3rd position, a methoxy group at the 8th position, and a carboxylic acid group at the 6th position on the cinnoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-methoxycinnoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of 8-methoxycinnoline, followed by carboxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxylation step may involve the use of carbon dioxide under high pressure .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) can be employed to introduce the carboxylic acid group . These methods are optimized for higher yields and purity, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-8-methoxycinnoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
3-Chloro-8-methoxycinnoline-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-8-methoxycinnoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit certain enzymes involved in cell proliferation and survival. The compound may induce apoptosis in cancer cells by modulating pathways such as the caspase cascade . Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic processes.
Comparaison Avec Des Composés Similaires
- 6-Chloro-8-methylquinoline-3-carboxylic acid
- 7-Chloro-8-methylquinoline-3-carboxylic acid
- 5-Chloro-8-methylquinoline-3-carboxylic acid
Comparison: Compared to these similar compounds, 3-Chloro-8-methoxycinnoline-6-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the cinnoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H7ClN2O3 |
|---|---|
Poids moléculaire |
238.63 g/mol |
Nom IUPAC |
3-chloro-8-methoxycinnoline-6-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-7-3-6(10(14)15)2-5-4-8(11)12-13-9(5)7/h2-4H,1H3,(H,14,15) |
Clé InChI |
RYBKTFGCWLJITC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CC(=C1)C(=O)O)C=C(N=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)

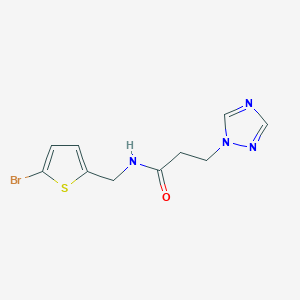

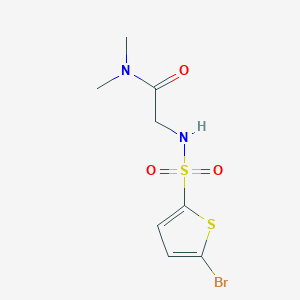
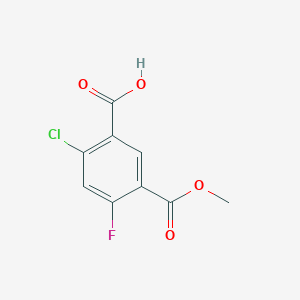
![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)


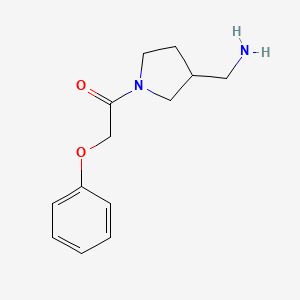
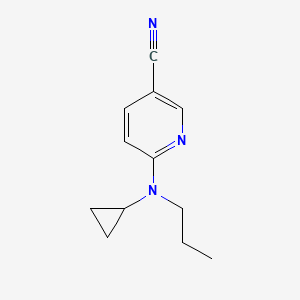


![methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate](/img/structure/B14896789.png)
